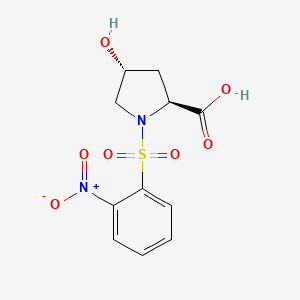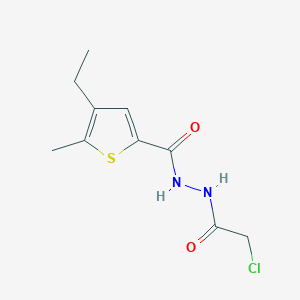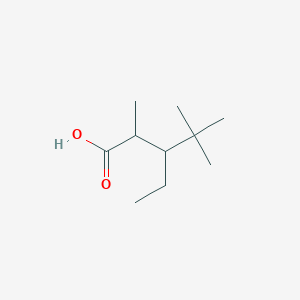![molecular formula C13H18ClNO3 B2946036 methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate CAS No. 750608-22-1](/img/structure/B2946036.png)
methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate” is a chemical compound with the molecular formula C13H18ClNO3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16ClNO3/c1-10-8-14 (15 (19)9-17)11 (2)18 (10)13-6-4-12 (5-7-13)16 (20)21-3/h4-8H,9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 271.74 . The melting point is 132-133 degrees Celsius .Wirkmechanismus
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate is a strong oxidizing agent, meaning it is capable of transferring electrons from a reducing agent to an oxidizing agent. This transfer of electrons is the basis of its mechanism of action, as it can be used to oxidize a wide range of compounds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not toxic, and is not known to be hazardous to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate is its strong oxidizing properties, which make it a useful reagent for a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, it is also a strong oxidizing agent, and as such, it can be hazardous if not handled properly. It is also highly flammable and should be stored in a cool, dry place.
Zukünftige Richtungen
The use of methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate in organic synthesis is likely to continue to grow, as it is a useful reagent for a variety of reactions. In particular, it is expected to be used more in the synthesis of polymers, catalysts, and other organic compounds. Additionally, research into the use of this compound in the synthesis of pharmaceuticals and other drugs is likely to increase, as it is a useful reagent for the oxidation of alcohols. Finally, further research into the safety and toxicity of this compound is likely to be conducted, as it is a strong oxidizing agent and can be hazardous if not handled properly.
Synthesemethoden
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate is typically synthesized from pyrrole and chloroacetyl chloride. The reaction of pyrrole with chloroacetyl chloride produces a chloroacetyl pyrrole, which is then reacted with sodium hydroxide to produce the this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate has a wide range of applications in scientific research. It is used in the oxidation of alcohols to produce aldehydes and ketones, as well as in the synthesis of aromatic compounds. It is also used in the synthesis of polymers, catalysts, and other organic compounds.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9-7-11(12(16)8-14)10(2)15(9)6-4-5-13(17)18-3/h7H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBMDXLISXLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCC(=O)OC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)



![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)



![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)

